molecular formula C10H17F3N2O2 B2752148 tert-Butyl 3-(trifluoromethyl)piperazine-1-carboxylate CAS No. 886779-69-7

tert-Butyl 3-(trifluoromethyl)piperazine-1-carboxylate

Cat. No.: B2752148
CAS No.: 886779-69-7
M. Wt: 254.253
InChI Key: WCGKHZHOGLVVPU-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(trifluoromethyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 886779-69-7 . It has a molecular weight of 254.25 and its IUPAC name is tert-butyl 3-(trifluoromethyl)-1-piperazinecarboxylate . The compound is a solid at room temperature .


Molecular Structure Analysis

The molecular formula of this compound is C10H17F3N2O2 . The InChI Code is 1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-5-4-14-7(6-15)10(11,12)13/h7,14H,4-6H2,1-3H3 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of N-Heterocycles

Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively utilized in the asymmetric synthesis of N-heterocycles, such as piperidines and pyrrolidines, via sulfinimines. This methodology provides access to a wide array of structurally diverse compounds that are prevalent in many natural products and therapeutic agents, underscoring the importance of tert-butyl derivatives in facilitating stereoselective syntheses (Philip et al., 2020).

Therapeutic Applications

Piperazine derivatives, including those related to tert-Butyl 3-(trifluoromethyl)piperazine-1-carboxylate, have found extensive application in the development of drugs with a variety of therapeutic uses. These include antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The flexibility of the piperazine scaffold allows for the design of molecules with significant pharmacokinetic and pharmacodynamic properties, highlighting the compound's role in drug discovery (Rathi et al., 2016).

Environmental and Industrial Applications

In addition to therapeutic applications, tert-butyl and piperazine derivatives have been explored for environmental and industrial uses. For example, synthetic phenolic antioxidants, which may include tert-butyl groups, are utilized across various industries to extend product shelf life and improve stability against oxidative degradation. These compounds, due to their widespread application, have prompted studies into their environmental occurrence, human exposure, and potential toxicity, guiding future development towards safer and more sustainable antioxidants (Liu & Mabury, 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-5-4-14-7(6-15)10(11,12)13/h7,14H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGKHZHOGLVVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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